n-Methylserine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

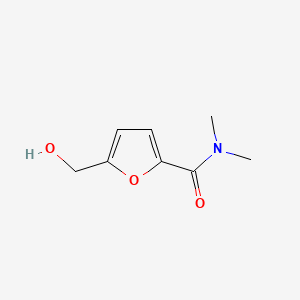

N-Methylserine hydrochloride is a chemical compound with the molecular formula C4H10ClNO3 and a molecular weight of 155.58000 . It’s commonly used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of n-Methylserine hydrochloride consists of 4 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 1 chlorine atom, and 3 oxygen atoms . The exact structure can be determined using various analytical methods .Scientific Research Applications

Alzheimer’s Disease Research

N-Methyl amino acids, including n-Methylserine hydrochloride, play an important role in investigations on prevention or therapy of Alzheimer’s disease . Neurofibrillary tangles or amyloid plaque are physiological characteristics of this disease and β-amyloid (40) fibrillogenesis and disassembly of β-amyloid (40) fibrils is inhibited by short β-amyloid congeners containing N-methyl amino acids at alternate residue .

Hyaluronan Production

N-Methyl-L-serine stimulates hyaluronan production in human skin fibroblasts . Hyaluronan is a major component of skin, where it is involved in tissue repair. The stimulation of hyaluronan production could potentially be used in skin care products and treatments .

Specificity to Methylated L-serine

The effect of N-Methyl-L-serine on hyaluronan production was found to be specific to methylated L-serine and not observed with other methylated amino acids . This specificity could be useful in designing targeted treatments or interventions .

Biochemical and Physiological Actions

N-Methyl-L-serine has been found to have certain biochemical and physiological actions. For instance, it has been found to have a melting point of 204 °C and a molecular weight of 119.12 . It also has a specific optical activity .

Use in Chemical Synthesis

N-Methyl-L-serine hydrochloride can be used in chemical synthesis. It has a boiling point of 326.2±32.0 °C and a melting point of 190 °C (dec.) .

Lysosomotropic Detergent

O-methyl-serine dodecylamine hydrochloride (MSDH) is a detergent that accumulates selectively in lysosomes, a so-called lysosomotropic detergent, with unexpected chemical properties . At physiological pH, it spontaneously forms vesicles, which disassemble into small aggregates (probably micelles) below pH 6.4 .

properties

IUPAC Name |

(2S)-3-hydroxy-2-(methylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTMGTWVKIIMRC-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CO)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Methylserine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B595263.png)

![5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595265.png)

![t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate](/img/structure/B595278.png)